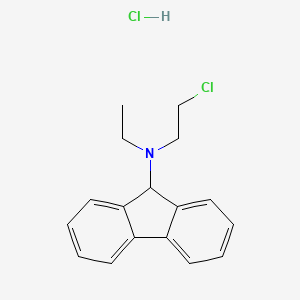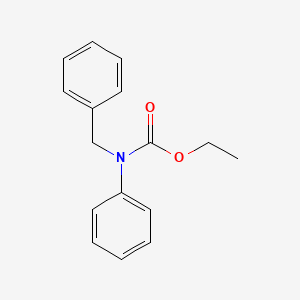![molecular formula C10H13N3O6S B11996382 2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid CAS No. 37791-28-9](/img/structure/B11996382.png)
2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-4-METHYL-PENTANOIC ACID is a complex organic compound characterized by the presence of a thiophene ring substituted with nitro groups and an amino group, as well as a pentanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-4-METHYL-PENTANOIC ACID typically involves the nitration of thiophene derivatives followed by amination and subsequent coupling with a pentanoic acid derivative. Common reagents used in these reactions include nitric acid for nitration, ammonia or amines for amination, and coupling agents such as carbodiimides for the final coupling step .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-4-METHYL-PENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-4-METHYL-PENTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-4-METHYL-PENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and amino group play crucial roles in these interactions, potentially leading to the modulation of biological pathways and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,5-dinitrothiophen-2-yl)acetamide
- 2-acetamido-3,5-dinitrothiophene
Uniqueness
2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-4-METHYL-PENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
37791-28-9 |
|---|---|
Molekularformel |
C10H13N3O6S |
Molekulargewicht |
303.29 g/mol |
IUPAC-Name |
2-[(3,5-dinitrothiophen-2-yl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H13N3O6S/c1-5(2)3-6(10(14)15)11-9-7(12(16)17)4-8(20-9)13(18)19/h4-6,11H,3H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
JMSOMTOPIWLYPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC1=C(C=C(S1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11996299.png)



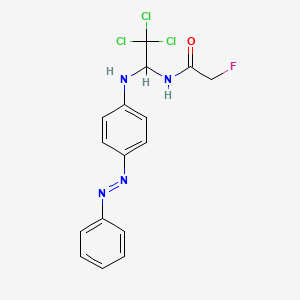
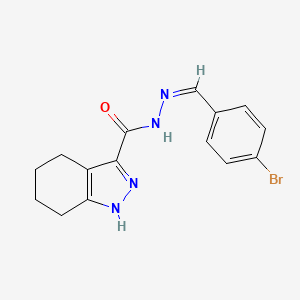
![2-(2,4-dimethylphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11996318.png)
![Ethyl 4-[(4-chlorophenyl)amino]butanoate](/img/structure/B11996323.png)
![4-Chloro-2-[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11996325.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996342.png)
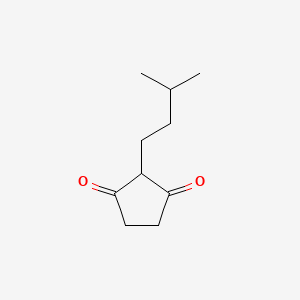
![Ethyl 2-({[2-(2-pyridinylmethylene)hydrazino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996350.png)
